1-Benzoyl-1,4-diazepane
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Overview
Description
1-Benzoyl-1,4-diazepane is an organic compound belonging to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a benzoyl group attached to one of the nitrogen atoms
Scientific Research Applications
1-Benzoyl-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and epilepsy.
Industry: It is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
Target of Action
1-Benzoyl-1,4-diazepane, also known as 1-BD, primarily targets the efflux pumps in Escherichia coli . These efflux pumps play a crucial role in bacterial resistance to antibiotics by expelling the drugs out of the bacterial cells .
Mode of Action
1-BD interacts with its targets, the efflux pumps, and inhibits their function . This inhibition results in an increase in the intracellular concentration of antibiotics, thereby enhancing their effectiveness . It has been observed that 1-BD increases membrane permeability without significantly affecting the inner membrane polarity .
Biochemical Pathways
The primary biochemical pathway affected by 1-BD is the resistance-nodulation-cell division (RND) efflux system . This system is responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium . By inhibiting this system, 1-BD disrupts the bacteria’s ability to resist antibiotics .
Pharmacokinetics
It is known that 1-bd decreases the minimal inhibitory concentration of levofloxacin and other antibiotics , suggesting that it may enhance the bioavailability of these drugs.
Result of Action
The molecular and cellular effects of 1-BD’s action include an increase in the accumulation of ethidium bromide in E. coli overexpressing efflux pumps . This indicates that 1-BD can effectively inhibit the function of these pumps, leading to increased susceptibility of the bacteria to antibiotics .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Benzoyl-1,4-diazepane are not fully understood. It is known that benzodiazepines interact with various enzymes, proteins, and other biomolecules. For instance, benzodiazepines are known to interact with GABA receptors in the central nervous system
Cellular Effects
It has been found that 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli
Molecular Mechanism
It is known that benzodiazepines exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that benzodiazepines can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that benzodiazepines can have varying effects at different dosages
Metabolic Pathways
It is known that benzodiazepines are metabolized primarily by the CYP3A4, CYP3A5, and CYP2C19 enzymes
Transport and Distribution
It is known that benzodiazepines can cross the blood-brain barrier and equilibrate with brain tissue
Subcellular Localization
It is known that benzodiazepines act upon the central nervous system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions and minimizing waste. The use of automated systems ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted diazepanes with various functional groups.
Comparison with Similar Compounds
1-Benzyl-1,4-diazepane: Similar in structure but with a benzyl group instead of a benzoyl group.
1,4-Diazepane: The parent compound without any substituents.
1,2-Diazepane: A structural isomer with nitrogen atoms at positions 1 and 2.
Uniqueness: 1-Benzoyl-1,4-diazepane is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl(phenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDBLZCQNCJHHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59939-75-2 |
Source
|
Record name | 1-benzoyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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